1,4-Bis(diphenylamino)benzene, frequently referred to as BDB or TPPA, is a highly conjugated, symmetric arylamine core widely procured as a hole transport material (HTM) and redox-active monomer [1]. Structurally defined by a 1,4-phenylene bridge connecting two diphenylamine units, it exhibits a distinct intervalence charge transfer (IVCT) capability and exceptional thermal stability[2]. In industrial and advanced laboratory settings, it is primarily selected for its dual reversible oxidation states and high intrinsic hole mobility, making it a critical precursor for electrochromic polyamides, OLED transport layers, and perovskite solar cell extraction interfaces.
Procurement substitution with simpler mono-arylamines like triphenylamine (TPA) or generic biphenyl-linked diamines (such as standard TPD) fundamentally compromises device performance. Generic mono-amines lack the 1,4-phenylene bridging required to stabilize dual oxidation states, resulting in poor cycling stability in electrochromic applications and lower electronic coupling [1]. Furthermore, standard carbazole-based alternatives often exhibit lower enthalpies of fusion, leading to premature crystallization of amorphous thin films under Joule heating [2]. Consequently, substituting 1,4-Bis(diphenylamino)benzene bottlenecks charge transfer kinetics and degrades the morphological stability of vacuum-deposited layers.
Differential scanning calorimetry reveals that 1,4-Bis(diphenylamino)benzene possesses a significantly higher melting temperature and enthalpy of fusion compared to closely related carbazole-based HTMs like 1,3-bis(N-carbazolyl)benzene (NCB). This higher solid-phase cohesion prevents unwanted crystallization in amorphous hole transport layers during prolonged device operation [1].
| Evidence Dimension | Melting Temperature (Tm) and Enthalpy of Fusion (ΔfusH) |
| Target Compound Data | Tm = 475.72 K; ΔfusH = 45.9 kJ/mol |
| Comparator Or Baseline | NCB (1,3-bis(N-carbazolyl)benzene): Tm = 450.84 K; ΔfusH = 31.5 kJ/mol |
| Quantified Difference | +24.88 K in Tm and +14.4 kJ/mol in enthalpy of fusion |
| Conditions | Differential scanning calorimetry (DSC) at standard pressure |
Higher thermal stability extends the operational lifetime of OLEDs by preventing morphological degradation of the amorphous hole transport layer under Joule heating.
In transient absorption studies of methylammonium lead bromide perovskite nanoparticles, 1,4-Bis(diphenylamino)benzene demonstrated superior forward electron transfer rates compared to the benchmark MeO-TPD. This rapid kinetic profile enables near-complete quenching of semiconductor photoemission [1].
| Evidence Dimension | Forward electron transfer time constant (τ) |
| Target Compound Data | τ = 60 ns (96% photoemission quenching) |
| Comparator Or Baseline | MeO-TPD: τ = 170 ns (90% photoemission quenching) |
| Quantified Difference | 2.8x faster charge transfer kinetics |
| Conditions | Nanosecond flash photolysis (λex = 480 nm) in CH3NH3PbBr3 nanoparticle mixtures |
Faster hole extraction minimizes bimolecular recombination losses, maximizing the power conversion efficiency of next-generation perovskite photovoltaics.
Theoretical and experimental evaluations of the electronic coupling matrix element (Hab) show that the 1,4-phenylene bridge in 1,4-Bis(diphenylamino)benzene provides more than double the electronic coupling of its biphenyl-linked analog, which directly dictates the intrinsic charge transfer rate [1].
| Evidence Dimension | Electronic coupling matrix element (Hab) |
| Target Compound Data | Hab = 0.66 eV |
| Comparator Or Baseline | 4,4'-bis(diphenylamino)biphenyl: Hab = 0.30 eV |
| Quantified Difference | 120% higher electronic coupling |
| Conditions | Marcus theory calculations based on intermolecular charge transfer ranges |
A higher Hab value exponentially increases intrinsic charge mobility, reducing drive voltage and resistive heating in organic semiconductor devices.
Cyclic voltammetry demonstrates that the two adjacent triphenylamine-like centers in 1,4-Bis(diphenylamino)benzene undergo two highly reversible oxidation steps to form stable cation radicals and dications. This enables its use as a core monomer for polyamides that retain >95% optical contrast after hundreds of redox cycles, outperforming mono-amine baselines [1].
| Evidence Dimension | Reversible oxidation states |
| Target Compound Data | Two reversible oxidation pairs (e.g., 0.67 V and 1.04 V vs Ag/AgCl) |
| Comparator Or Baseline | Standard triphenylamine (TPA): Single oxidation event |
| Quantified Difference | Access to stable dicationic state for multi-color electrochromism |
| Conditions | Cyclic voltammetry of polymer films on ITO-coated glass in acetonitrile/electrolyte |
Predictable, multi-state redox stability is critical for procuring monomers intended for near-infrared electrochromic windows and memory devices.
Leveraging its high enthalpy of fusion (45.9 kJ/mol) and superior thermal cohesion, this compound is the right choice for vacuum-deposited hole transport layers where resistance to Joule-heating-induced crystallization is paramount for device longevity [1].
Due to its rapid 60 ns forward electron transfer kinetics, 1,4-Bis(diphenylamino)benzene is highly recommended as a hole extraction material to efficiently quench photoemission and prevent interfacial recombination in perovskite photovoltaics[2].
Exploiting its dual reversible oxidation states and strong intervalence charge transfer, this compound is a highly suitable precursor for synthesizing conjugated porous polymers or polyamides that require high coloration efficiency and long-term cycling stability [3].
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